

An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

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Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for **3-Chloro-5-methyl-4-hydroxybenzonitrile** (CAS No. 173900-45-3) is limited. Much of the following information is based on data from chemical suppliers and extrapolated from research on structurally related benzonitrile herbicides.

Introduction

3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic nitrile. Based on its structural similarity to other halogenated hydroxybenzonitriles, it is presumed to function as a herbicide. This technical guide aims to provide a comprehensive overview of its known properties, a proposed synthesis, its likely mechanism of action, and a framework for its experimental investigation.

Physicochemical Properties

The fundamental physicochemical properties of **3-Chloro-5-methyl-4-hydroxybenzonitrile** are summarized in the table below. This data is primarily compiled from chemical supplier databases.

Property	Value	Reference
CAS Number	173900-45-3	[1][2][3]
Molecular Formula	C ₈ H ₆ ClNO	[1][2][3]
Molecular Weight	167.59 g/mol	[1][2][3]
IUPAC Name	3-Chloro-4-hydroxy-5-methylbenzonitrile	[1][2]
Purity	Typically >97%	[1]
SMILES	<chem>Cc1cc(c(c(c1)Cl)O)C#N</chem>	[1]
InChIKey	LCZDCHYPSLUZID-UHFFFAOYSA-N	[1]

Discovery and History

Detailed historical information regarding the first synthesis and discovery of **3-Chloro-5-methyl-4-hydroxybenzonitrile** is not readily available in peer-reviewed literature or patent databases. However, the broader class of 3,5-dihalo-4-hydroxybenzonitrile herbicides, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), were discovered in the early 1960s and found to be potent inhibitors of photosynthesis.[4] Research into variations of these structures, including different halogen and alkyl substitutions, likely led to the synthesis of **3-Chloro-5-methyl-4-hydroxybenzonitrile** as part of structure-activity relationship studies in the development of novel herbicides.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Chloro-5-methyl-4-hydroxybenzonitrile** is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar compounds, such as 3-chloro-5-hydroxybenzonitrile.[5] The proposed synthesis involves the demethylation of a methoxy-substituted precursor.

Proposed Experimental Protocol

Reaction: Demethylation of 3-chloro-5-methyl-4-methoxybenzonitrile.

Reagents and Materials:

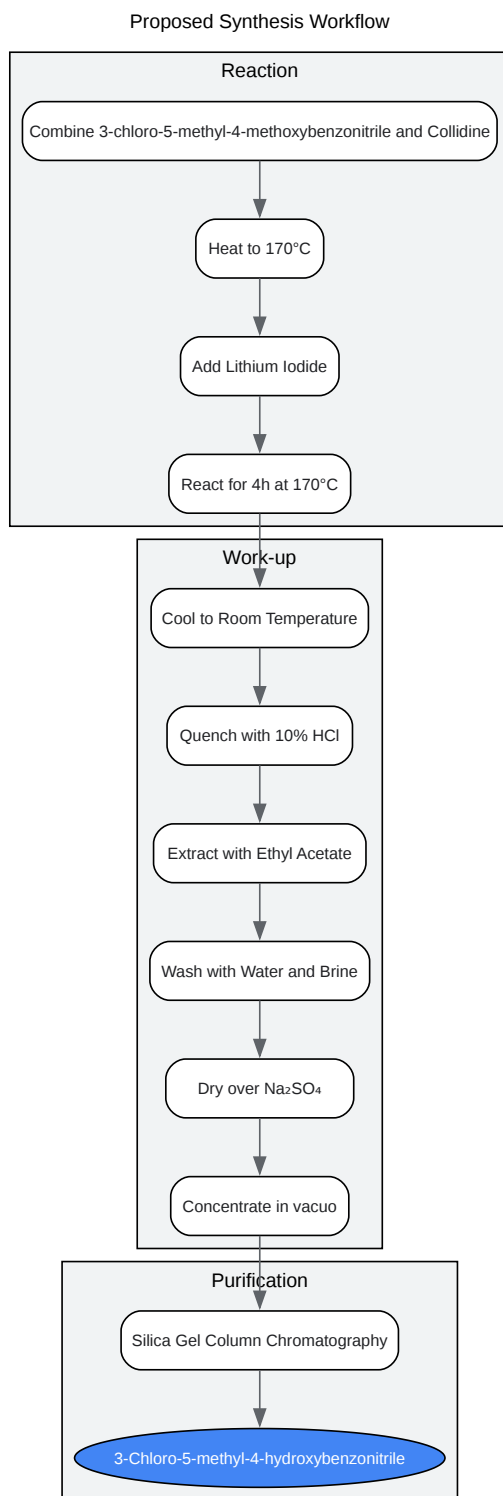
- 3-chloro-5-methyl-4-methoxybenzonitrile
- Lithium iodide (LiI)
- 2,4,6-Trimethylpyridine (Collidine)
- Ethyl acetate (EtOAc)
- Hexane
- 10% Aqueous hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methyl-4-methoxybenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (collidine) to form a solution.

- Heat the reaction mixture to 170 °C with stirring.
- Once the temperature has stabilized, add lithium iodide (3 equivalents) in portions.
- Maintain the reaction at 170 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
- After the starting material is consumed, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding 10% aqueous hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash sequentially with water and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain **3-Chloro-5-methyl-4-hydroxybenzonitrile**.

Experimental Workflow Diagram



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Proposed Synthesis Workflow

Mechanism of Action

The herbicidal activity of **3-Chloro-5-methyl-4-hydroxybenzonitrile** is likely due to the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.^{[6][7][8][9]} This mechanism is well-established for other benzonitrile herbicides.

Signaling Pathway: Inhibition of Photosystem II

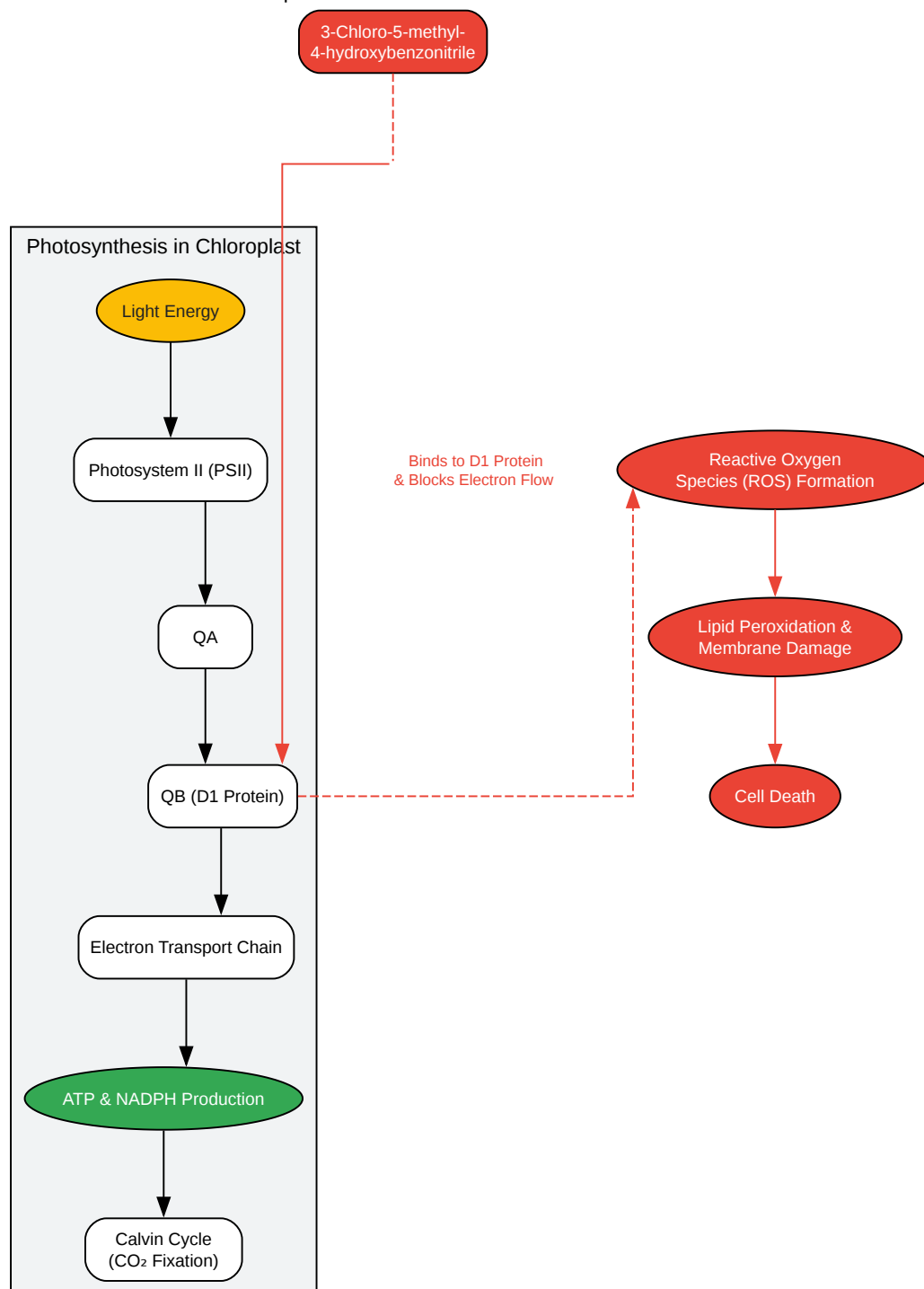
Photosystem II is a key protein complex in the thylakoid membranes of chloroplasts that is responsible for the light-dependent reactions of photosynthesis. The process begins with the absorption of light by chlorophyll molecules, which excites an electron. This high-energy electron is then passed along an electron transport chain.

3-Chloro-5-methyl-4-hydroxybenzonitrile is believed to bind to the D1 protein of the Photosystem II complex, specifically at the quinone-binding site (QB site).^{[6][9]} This binding event blocks the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).^[6] The blockage of electron flow leads to a cascade of detrimental effects:

- **Inhibition of ATP and NADPH Synthesis:** The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the production of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.
- **Formation of Reactive Oxygen Species (ROS):** The blocked electron flow leads to the accumulation of highly reactive triplet chlorophyll and the formation of singlet oxygen and other reactive oxygen species (ROS).^[8]
- **Cellular Damage:** The accumulation of ROS causes rapid lipid peroxidation, leading to the destruction of cell membranes and leakage of cellular contents.^[8] This ultimately results in chlorosis (yellowing), necrosis (tissue death), and the death of the plant.

Signaling Pathway Diagram

Proposed Mechanism of Action: PSII Inhibition

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Proposed Mechanism of Action

Biological Activity

While specific quantitative data on the herbicidal efficacy of **3-Chloro-5-methyl-4-hydroxybenzonitrile** is not available in the public domain, it is expected to exhibit post-emergence herbicidal activity against a range of broadleaf weeds.[8] The efficacy would be dependent on the dose, weed species, and environmental conditions.

Biological Activity Parameter	Value	Reference
Herbicidal Activity	Expected against broadleaf weeds	[8]
IC ₅₀ (Photosystem II Inhibition)	Data not publicly available	-

Conclusion

3-Chloro-5-methyl-4-hydroxybenzonitrile is a halogenated benzonitrile derivative with presumed herbicidal properties, likely acting through the inhibition of Photosystem II. While its basic physicochemical characteristics are known, a significant gap exists in the publicly available literature regarding its detailed discovery, a specific and validated synthesis protocol, and quantitative biological activity data. The information presented in this guide, based on available data and extrapolation from related compounds, provides a solid foundation for researchers, scientists, and drug development professionals interested in further investigating this compound. Future research should focus on validating the proposed synthesis, quantifying its herbicidal efficacy against various weed species, and confirming its precise mechanism of action.

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